Erk-IN-2

Description

Properties

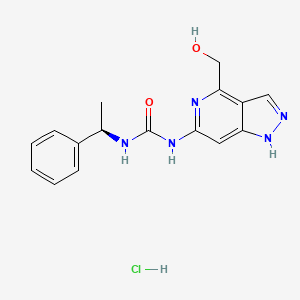

Molecular Formula |

C16H18ClN5O2 |

|---|---|

Molecular Weight |

347.80 g/mol |

IUPAC Name |

1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea;hydrochloride |

InChI |

InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1 |

InChI Key |

VPFDSSKZNLUCLT-HNCPQSOCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ERK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[1][2][3][4] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of ERK inhibitors, compounds designed to specifically block the activity of ERK1 and ERK2. While specific data for a compound designated "Erk-IN-2" is not prominently available in the current scientific literature, this document will detail the established mechanisms of well-characterized ERK inhibitors, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

The core principle behind ERK inhibition is to disrupt the downstream signaling events that promote uncontrolled cell growth.[1] This is primarily achieved through two main strategies: competitive inhibition at the ATP-binding site and allosteric inhibition at sites distant from the active site.[1] Understanding these mechanisms is crucial for the development of novel and more effective cancer therapeutics.[5]

The ERK Signaling Pathway

The canonical ERK signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus.[3][6][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf).[3][9] Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases).[10] Finally, MEK1/2 dually phosphorylates ERK1 and ERK2 on threonine and tyrosine residues within their activation loop, leading to their full activation.[3][10] Activated ERK can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and elicit a cellular response.[9][11][12]

Core Mechanisms of ERK Inhibition

ERK inhibitors can be broadly classified based on their mode of binding and mechanism of action.

ATP-Competitive Inhibition

The most common mechanism of action for kinase inhibitors is competition with ATP for binding to the enzyme's active site.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of ERK substrates, thereby blocking downstream signaling.[1]

Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket.[1] This binding induces a conformational change in the ERK protein that reduces its catalytic activity.[1] Allosteric inhibitors can offer higher specificity compared to ATP-competitive inhibitors.[1]

Induction of a Novel Binding Pocket

Some advanced inhibitors, such as SCH772984, exhibit a unique mechanism. SCH772984 induces the formation of a previously unknown binding pocket in ERK1/2.[5][13] This pocket is created by an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC.[5][13] This novel binding mode is associated with slow binding kinetics and high selectivity.[5][13]

Quantitative Data for Selected ERK Inhibitors

The potency and selectivity of ERK inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.

| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |

| SCH772984 | ERK1 | 4 nM | Cell-free | [14] |

| ERK2 | 1 nM | Cell-free | [14] | |

| Haspin | 398 nM | - | [5] | |

| JNK1 | 1080 nM | - | [5] | |

| Ulixertinib (BVD-523) | ERK1/ERK2 | <0.3 nM | - | [14] |

| Ravoxertinib (GDC-0994) | ERK1 | 1.1 nM | - | [14] |

| ERK2 | 0.3 nM | - | [14] | |

| Temuterkib (LY3214996) | ERK1/2 | 5 nM | Biochemical | [14] |

| FR 180204 | ERK1 | Ki: 0.31 µM | - | [14] |

| ERK2 | Ki: 0.14 µM | - | [14] |

Experimental Protocols for Assessing ERK Inhibition

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ERK protein.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT) containing purified active ERK2 enzyme (e.g., 2 nM).[11]

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and incubate for a predetermined time.

-

Substrate and ATP: Initiate the kinase reaction by adding a specific substrate (e.g., Ets) and radiolabeled [γ-32P]-ATP.[11]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).[11]

-

Reaction Quenching and Detection: Stop the reaction and spot aliquots onto filter paper (e.g., P81).[11] Wash the filters to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-ERK Assay (ELISA-based)

Objective: To measure the level of phosphorylated ERK (p-ERK) in cultured cells treated with an inhibitor, reflecting the compound's activity in a cellular context.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and culture until they reach the desired confluency. Treat the cells with the test inhibitor for a specified time, followed by stimulation with a growth factor (e.g., EGF) to activate the ERK pathway.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

ELISA Procedure:

-

Add cell lysates to a microplate pre-coated with a capture antibody specific for total ERK1/2.[15]

-

Incubate to allow the ERK protein to bind.

-

Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK at Thr202/Tyr204).[15] This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).[15]

-

Wash away unbound detection antibody and add a substrate for the enzyme (e.g., TMB for HRP).

-

Stop the reaction and measure the absorbance or fluorescence using a plate reader.[16]

-

-

Data Analysis: The signal intensity is proportional to the amount of p-ERK. Normalize the p-ERK signal to the total ERK levels or cell number. Determine the IC50 of the inhibitor on p-ERK levels.

Visualizing the Impact of ERK Inhibition on the Signaling Pathway

ERK inhibitors act downstream of MEK, directly targeting ERK1 and ERK2. This leads to a blockage of the phosphorylation of ERK's substrates, thereby inhibiting the cellular responses of proliferation and survival.

Off-Target Effects

A critical aspect of drug development is the assessment of inhibitor selectivity. While designed to be specific for ERK1/2, small molecule inhibitors can sometimes bind to other kinases or proteins, leading to off-target effects.[17] For instance, SCH772984 has been shown to bind to haspin and JNK1, albeit with lower affinity than to ERK1/2.[5] Characterizing the off-target profile of an inhibitor is essential for understanding its full biological activity and potential toxicities.

Conclusion

ERK inhibitors represent a promising class of targeted therapies for cancers driven by the MAPK pathway.[6] Their mechanisms of action are diverse, ranging from classical ATP competition to the induction of novel inhibitor-binding pockets. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is paramount for the successful development of selective and potent ERK inhibitors. Future research will likely focus on developing inhibitors with improved selectivity and the ability to overcome resistance mechanisms, ultimately providing better therapeutic options for patients.

References

- 1. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Activated ERK2 is a Monomer in vitro with or without Divalent Cations and when Complexed to the Cytoplasmic Scaffold PEA15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]

- 16. usbio.net [usbio.net]

- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

Erk-IN-2: A Technical Guide to its Role in the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinase 2 (ERK2), a key component of this cascade, is a highly sought-after target for the development of small molecule inhibitors. This technical guide provides a comprehensive overview of Erk-IN-2, a potent and selective inhibitor of ERK2. We will delve into its mechanism of action, present its biochemical and cellular activity, and provide detailed experimental methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and signal transduction.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other mitogens to the nucleus, ultimately regulating gene expression and cellular responses. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf/Raf-1), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 then phosphorylate and activate their only known substrates, ERK1 and ERK2 (also known as p44/p42 MAPK), on threonine and tyrosine residues within a conserved T-E-Y motif.

Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, protein kinases, and cytoskeletal proteins, thereby orchestrating a wide range of cellular processes. Given its central role in promoting cell proliferation and survival, the hyperactivation of the MAPK/ERK pathway, often due to mutations in upstream components like Ras and B-Raf, is a major driver of tumorigenesis.

This compound: A Potent ERK2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ERK2.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₈ClN₅O₂ |

| Molecular Weight | 347.80 g/mol |

| CAS Number | 2743576-56-7 |

Mechanism of Action

While the precise binding mode of this compound has not been detailed in publicly available literature, like many small molecule kinase inhibitors, it is presumed to be an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the ERK2 enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of its downstream substrates.

Quantitative Data for this compound

The following tables summarize the in vitro and in-cell activity of this compound, as well as its pharmacokinetic properties in preclinical models.

Biochemical and Cellular Activity

| Assay | Target/Cell Line | IC₅₀ (nM) | Reference |

| Biochemical Assay | ERK2 | 1.8 | [1] |

| Cellular Assay (RSK Phosphorylation) | - | 280 | [2] |

| Cell Proliferation Assay | A375SM (Melanoma) | 214 | [2] |

| SK-MEL 30 (Melanoma) | 305 | [2] | |

| Colo 205 (Colorectal) | 91 | [2] | |

| Lovo (Colorectal) | 201 | [2] |

Note: The specific cell line used for the RSK phosphorylation assay was not specified in the available literature.

Pharmacokinetic Profile

| Species | Route of Administration | Half-life (t₁/₂) | Oral Bioavailability (F%) | Reference |

| Rat | Intravenous (0.5 mg/kg) | 0.4 h | - | [2] |

| Rat | Oral (1 mg/kg) | - | 13% | [2] |

Signaling Pathway and Experimental Workflow Diagrams

MAPK/ERK Signaling Pathway and this compound Inhibition

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.

General Workflow for Biochemical ERK2 Inhibition Assay

Caption: A generalized workflow for determining the IC₅₀ of this compound in a biochemical assay.

General Workflow for Cell-Based Proliferation Assay

Caption: A generalized workflow for assessing the anti-proliferative effects of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to characterize ERK inhibitors. The specific protocols used to generate the data for this compound were not available in the public domain.

In Vitro ERK2 Kinase Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant ERK2.

Materials:

-

Recombinant active human ERK2

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.

-

Add recombinant ERK2 to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Prepare a reaction mix containing kinase assay buffer, MBP, ATP, and [γ-³²P]ATP.

-

Initiate the kinase reaction by adding the reaction mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Western Blot for Inhibition of RSK Phosphorylation

Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream ERK substrate, RSK, in a cellular context.

Materials:

-

Cancer cell line with an active MAPK pathway (e.g., A375SM)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total RSK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RSK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total RSK and β-actin for normalization.

-

Quantify the band intensities and calculate the IC₅₀ for the inhibition of RSK phosphorylation.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A375SM, SK-MEL 30, Colo 205, Lovo)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium and add the medium containing the different concentrations of this compound or DMSO to the respective wells.

-

Incubate the plate for 72 hours in a cell culture incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Conclusion

This compound is a potent and selective inhibitor of ERK2 that demonstrates significant anti-proliferative activity in various cancer cell lines. Its ability to effectively block the MAPK signaling cascade makes it a promising candidate for further preclinical and clinical investigation. This technical guide has provided a comprehensive overview of the available data on this compound and has outlined standard experimental protocols for its characterization. As research in the field of MAPK pathway inhibitors continues to evolve, further studies on this compound will be crucial to fully elucidate its therapeutic potential.

References

The ERK1/2 Inhibitor Ulixertinib (BVD-523): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib, also known as BVD-523, is a potent and selective, orally available small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in upstream components like BRAF and RAS, is a hallmark of a significant portion of human cancers, making ERK1/2 compelling therapeutic targets.[4][5][6] Ulixertinib is an ATP-competitive, reversible inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for various advanced solid tumors.[1][4][5][7] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for Ulixertinib.

Chemical Structure and Physicochemical Properties

Ulixertinib is a complex heterocyclic molecule with the chemical formula C21H22Cl2N4O2.[2][8][9] Its structure is characterized by a central pyrrole carboxamide core.

Table 1: Physicochemical Properties of Ulixertinib (BVD-523)

| Property | Value | Reference |

| IUPAC Name | (S)-4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide | [9] |

| Synonyms | BVD-523, VRT752271 | [2][9] |

| CAS Number | 869886-67-9 | [2][8][9] |

| Molecular Formula | C21H22Cl2N4O2 | [2][8][9] |

| Molecular Weight | 433.33 g/mol | [2][8][9][10] |

| Appearance | White to off-white solid | [8] |

| Solubility | DMSO: 86 mg/mL (198.46 mM), Ethanol: 86 mg/mL, Water: Insoluble | [10][11] |

Mechanism of Action

Ulixertinib functions as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[1][4][7] By binding to the ATP-binding pocket of the ERK enzymes, it prevents their phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive cell proliferation and survival.[1][2][3] The inhibition of ERK1/2 leads to a halt in the cell cycle and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway for their growth.[2][3] A notable characteristic of Ulixertinib's mechanism is its ability to inhibit the phosphorylation of target substrates even in the presence of increased ERK1/2 phosphorylation, a feedback mechanism often observed with upstream inhibitors.[5][7]

Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by Ulixertinib.

Biological Activity

Ulixertinib has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical models.

Table 2: In Vitro Activity of Ulixertinib (BVD-523)

| Parameter | Target | Cell Line | Value | Reference |

| IC50 | ERK2 | - | <0.3 nM | [8][10] |

| Ki | ERK2 | - | 0.04 ± 0.02 nM | [7] |

| IC50 (pRSK) | pRSK (downstream of ERK) | A375 (BRAFV600E) | 0.14 µM | [10][11] |

| IC50 (Cell Proliferation) | - | A375 (BRAFV600E) | 180 nM | [10][11] |

In Vivo Activity:

In xenograft models of human cancers with BRAFV600E mutations, such as the A375 melanoma and Colo205 colorectal cancer cell lines, orally administered Ulixertinib has been shown to induce dose-dependent tumor growth inhibition and even tumor regression.[7] For instance, in A375 xenografts, doses of 50 and 100 mg/kg twice daily resulted in significant antitumor activity.[7] In the Colo205 model, doses of 50, 75, and 100 mg/kg twice daily led to mean tumor regressions of -48.2%, -77.2%, and -92.3%, respectively.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK inhibitors. Below are representative protocols for key in vitro assays.

Kinase Inhibition Assay (Radiometric)

Objective: To determine the inhibitory activity (Ki) of Ulixertinib against ERK2.

Methodology:

-

Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[10][11]

-

Enzyme and Substrate: Use purified, activated ERK2 enzyme and a suitable substrate such as Erktide (IPTTPITTTYFFFK).[10]

-

Compound Preparation: Prepare a serial dilution of Ulixertinib in DMSO.

-

Assay Procedure:

-

Dispense 1.2 nM of ERK2 protein in assay buffer into a 384-well plate containing the diluted Ulixertinib or DMSO control.[10][11]

-

Pre-incubate the enzyme and compound for 20 minutes at room temperature.[10]

-

Initiate the kinase reaction by adding a substrate solution containing 16 µM Erktide and 120 µM [γ-33P]ATP.[10]

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and capture the phosphorylated substrate on a filter plate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be determined using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of Ulixertinib in a cancer cell line.

Methodology:

-

Cell Culture: Culture A375 melanoma cells in DMEM supplemented with 10% fetal calf serum and 1% L-glutamine.[10][11]

-

Cell Seeding: Seed 200 cells per well in a 384-well plate and incubate overnight.[10][11]

-

Compound Treatment: Add Ulixertinib over a range of concentrations (e.g., 0.03 nM to 30 µM) to the cells using an acoustic dispenser. The final DMSO concentration should be kept constant (e.g., 0.3%).[11]

-

Incubation: Incubate the plates for 72 hours at 37°C.[11]

-

Cell Staining and Imaging:

-

Data Analysis: Determine the IC50 value for cell proliferation inhibition by plotting the cell count against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ERK inhibitor like Ulixertinib.

Conclusion

Ulixertinib (BVD-523) is a highly potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor efficacy in preclinical models of MAPK pathway-driven cancers. Its development addresses the clinical challenge of acquired resistance to upstream inhibitors like BRAF and MEK inhibitors. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the discovery and characterization of novel ERK inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomed-valley.com [biomed-valley.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

Erk-IN-2: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Erk-IN-2, a potent and selective inhibitor of Extracellular signal-Regulated Kinase 2 (ERK2). This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to validate its engagement with the intended target in cancer cells.

Introduction to this compound and its Target

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, leading to uncontrolled cell growth.[2][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in this cascade, making them attractive targets for therapeutic intervention.[2] Inhibition of ERK1/2 offers a strategy to block signaling from multiple upstream mutations and potentially overcome resistance to upstream inhibitors like those targeting RAF or MEK.[4][5]

This compound is a potent and highly selective inhibitor of ERK2.[6][7] It demonstrates significant activity in blocking the phosphorylation of downstream substrates and inhibiting the proliferation of cancer cell lines with activating mutations in the MAPK pathway.[2][3]

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) |

| ERK2 | Kinase Assay | 1.8 |

Data sourced from commercially available information.[2][3]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | IC50 (nM) |

| A375SM | Malignant Melanoma | BRAF V600E | Cell Proliferation | 214 |

| SK-MEL-30 | Malignant Melanoma | NRAS Q61L | Cell Proliferation | 305 |

| Colo 205 | Colorectal Adenocarcinoma | BRAF V600E | Cell Proliferation | 91 |

| Lovo | Colorectal Adenocarcinoma | KRAS G13D | Cell Proliferation | 201 |

| - | - | - | p-RSK Inhibition | 280 |

Data sourced from commercially available information.[2][3]

Table 3: In Vivo Pharmacokinetics of this compound in Rat

| Parameter | Value | Route of Administration |

| Half-life (t1/2) | 0.4 h | 0.5 mg/kg (i.v.) |

| Bioavailability (F%) | 13% | 1 mg/kg (p.o.) |

Data sourced from commercially available information.[2][3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the kinase activity of ERK2, a central node in the MAPK signaling cascade. The diagram below illustrates the canonical MAPK/ERK pathway and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the validation of ERK inhibitors like this compound, based on protocols described in relevant patent literature.

Biochemical Kinase Assay (ERK2 Inhibition)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant ERK2.

Protocol:

-

Assay Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

-

Compound Preparation: Serially dilute this compound in DMSO, followed by dilution in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute recombinant active ERK2 enzyme in assay buffer. Prepare a substrate solution containing Myelin Basic Protein (MBP) and [γ-33P]ATP.

-

Reaction Initiation: In a 96-well plate, combine the diluted this compound and ERK2 enzyme. Initiate the kinase reaction by adding the MBP and [γ-33P]ATP solution.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP. Wash the plate to remove unincorporated [γ-33P]ATP. Add scintillation fluid and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-RSK Assay

This assay measures the inhibition of ERK signaling in a cellular context by quantifying the phosphorylation of a direct downstream substrate, RSK.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A375) in 96-well plates and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 24 hours to reduce basal ERK activity.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor such as EGF or FGF for 15-30 minutes to activate the MAPK pathway.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA or Western Blot:

-

ELISA: Use a sandwich ELISA kit to specifically detect phosphorylated RSK (p-RSK) and total RSK in the cell lysates.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-RSK and total RSK. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

-

-

Data Analysis: Normalize the p-RSK signal to the total RSK signal. Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the functional consequence of ERK inhibition on cancer cell growth.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

Viability Measurement: Add a cell viability reagent, such as one that measures ATP content (e.g., CellTiter-Glo®), to each well.

-

Signal Detection: After a short incubation to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 for cell growth inhibition using a non-linear regression model.

Conclusion

This compound is a potent and selective inhibitor of ERK2 that demonstrates robust activity in both biochemical and cellular assays. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive framework for the target validation of this compound in cancer cells. These methodologies are fundamental for characterizing the mechanism of action and preclinical efficacy of novel ERK pathway inhibitors, guiding further drug development efforts in oncology.

References

- 1. [논문]Activity of the multikinase inhibitor TP‐0903 in RAS mutant acute myeloid leukemia [scienceon.kisti.re.kr]

- 2. ERK2 Inhibitors May Provide Treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. CA3216903A1 - Method for inducing hypertrophic muscle fibers for industrial meat production - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. EP2900223A4 - NOVEL ERK INHIBITORY COMPOUNDS - Google Patents [patents.google.com]

An In-depth Technical Guide to the Binding Kinetics of the ERK1/2 Inhibitor SCH772984

This technical guide provides a comprehensive overview of the binding kinetics and mechanism of action of SCH772984, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the unique molecular interactions that govern the efficacy and prolonged on-target activity of this compound.

Executive Summary

SCH772984 is a novel, dual-mechanism inhibitor of ERK1/2, critical kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many cancers, making ERK a key therapeutic target.[2] SCH772984 not only acts as an ATP-competitive inhibitor but also uniquely prevents the phosphorylation and activation of ERK by its upstream kinase, MEK.[3] This dual action is attributed to its binding to a previously unknown allosteric pocket, which induces a conformational change in ERK.[2][4] A key characteristic of this binding mode is its slow-binding kinetics, particularly a slow dissociation rate, which leads to sustained inhibition of the ERK pathway in cellular systems.[2] This guide synthesizes the available data on its binding affinity, kinetic parameters, and the experimental protocols used for their determination.

Quantitative Binding and Potency Data

The interaction of SCH772984 with ERK1 and ERK2 has been characterized using a variety of biochemical and biophysical assays. The data reveals potent inhibition in the low nanomolar range and highlights a discrepancy between thermodynamic and kinetic measurements, underscoring the inhibitor's complex binding mechanism.

| Parameter | ERK1 | ERK2 | Assay Type | Reference |

| IC₅₀ | 4 nM | 1 nM | Cell-free Enzymatic Assay | [5][6] |

| IC₅₀ | 8.3 nM | 2.7 nM | Enzymatic Assay | |

| Kᵢ (app) | - | 1.1 ± 0.1 nM | Enzyme Kinetics | |

| Kᴅ | ~200 nM | ~200 nM | Isothermal Titration Calorimetry (ITC) | |

| kₒₙ (Association Rate) | Value not available | Value not available | Biolayer Interferometry (BLI) | [2] |

| kₒբբ (Dissociation Rate) | Slow | Slow | Biolayer Interferometry (BLI) | [2] |

| Cellular EC₅₀ | <500 nM in ~88% of BRAF-mutant lines | <500 nM in ~49% of RAS-mutant lines | Cell Viability Assay | [5] |

Note on Kinetic Parameters: The slow on- and off-rates for SCH772984 binding to ERK2 were determined by Biolayer Interferometry (BLI). While the qualitative observation of a "slow off-rate" is a key finding, the precise numerical values for kₒₙ and kₒբբ are typically reported in the full text or supplementary data of the primary literature. The observed discrepancy between the potent IC₅₀ values and the weaker Kᴅ from ITC is likely due to the non-equilibrium, slow-binding nature of the interaction, which can confound thermodynamic measurements.

Signaling Pathway and Mechanism of Action

The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus to control key cellular processes like proliferation and survival. SCH772984 exerts its inhibitory effect at the final step of this cascade.

The mechanism of SCH772984 is unique among kinase inhibitors. Structural studies have revealed that it binds to ERK1/2 in a novel manner, inducing an allosteric pocket adjacent to the ATP-binding site.[2] This induced pocket accommodates a part of the inhibitor, while another part occupies the traditional ATP-binding site. This dual engagement explains its complex inhibitory profile.

Experimental Protocols

The characterization of SCH772984's binding kinetics involves a suite of biophysical, biochemical, and cell-based assays.

Biolayer Interferometry (BLI) for Kinetic Analysis

BLI is used to measure the real-time association (kₒₙ) and dissociation (kₒբբ) rates of the inhibitor with the target kinase.

Principle: A biotinylated ligand (ERK2) is immobilized on a streptavidin-coated biosensor tip. The tip is dipped into a solution containing the analyte (inhibitor), and the binding event is measured as a change in the interference pattern of light.

Methodology:

-

Protein Preparation: Recombinant, biotinylated human ERK2 is purified.

-

Sensor Hydration: Streptavidin (SA) biosensors are hydrated in assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO).

-

Ligand Immobilization: Biosensors are submerged in a solution of biotinylated ERK2 to achieve a stable loading level.

-

Baseline: Sensors are moved to wells containing only assay buffer to establish a stable baseline signal.

-

Association: Sensors are then moved into wells containing serial dilutions of SCH772984. The increase in signal is monitored in real-time for a set duration (e.g., 300-600 seconds) to measure association.

-

Dissociation: Finally, the sensors are returned to the assay buffer wells, and the decrease in signal is monitored over a prolonged period (e.g., >1800 seconds) to measure the slow dissociation.

-

Data Analysis: The resulting sensorgrams are processed (e.g., reference subtracted) and fit to a 1:1 binding model to calculate kₒₙ, kₒբբ, and the equilibrium dissociation constant (Kᴅ).

Biochemical Kinase Activity Assay (IMAP)

This in vitro assay measures the direct inhibitory effect of SCH772984 on the catalytic activity of purified ERK1/2.

Principle: The assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by ERK. Inhibition of ERK reduces the amount of phosphorylated product.

Methodology:

-

Reagent Preparation: Purified active ERK1 or ERK2, a fluorescently labeled peptide substrate, and ATP are prepared in kinase reaction buffer.

-

Compound Plating: SCH772984 is serially diluted and dispensed into a 384-well microplate.

-

Enzyme Incubation: Diluted ERK2 enzyme (e.g., 0.3 ng/reaction) is added to the wells containing the inhibitor and incubated for a defined period (e.g., 45 minutes) at room temperature.[5]

-

Reaction Initiation: A solution containing the peptide substrate and ATP is added to all wells to start the kinase reaction.

-

Reaction Quenching: The reaction is stopped by adding an IMAP™ Binding Solution, which contains nanoparticles that specifically bind to the phosphorylated peptide.[5]

-

Detection: The plate is incubated to allow for binding, and the fluorescence polarization is measured. A high polarization signal indicates a high degree of phosphorylation (low inhibition), while a low signal indicates effective inhibition.

-

Data Analysis: The data is normalized to controls, and IC₅₀ values are calculated by fitting the dose-response curves.

Cell-Based Assays

Cellular assays are critical to confirm that the biochemical potency translates to on-target effects in a biological context.

4.3.1 Cellular Phosphorylation Assay (Western Blot)

Principle: Measures the phosphorylation status of ERK and its direct downstream substrate, RSK, in cancer cell lines following treatment with the inhibitor.

Methodology:

-

Cell Culture: Cancer cell lines with MAPK pathway mutations (e.g., BRAF-mutant A375 or LOX) are cultured in appropriate media.

-

Inhibitor Treatment: Cells are treated with increasing concentrations of SCH772984 for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and total RSK.

-

Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence to assess the levels of each protein. A dose-dependent decrease in p-ERK and p-RSK indicates target engagement.

4.3.2 Cell Viability Assay

Principle: Quantifies the effect of the inhibitor on the proliferation and viability of cancer cell lines over several days.

Methodology:

-

Cell Seeding: Cells are seeded at a defined density (e.g., 4,000 cells/well) in 96-well plates.[5]

-

Compound Treatment: After 24 hours, cells are treated with a serial dilution of SCH772984.

-

Incubation: Plates are incubated for an extended period (e.g., 4-5 days).[5]

-

Viability Measurement: Cell viability is measured using a luminescence-based kit (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence signals are used to generate dose-response curves and calculate EC₅₀ values.

Conclusion

SCH772984 represents a significant advancement in the development of ERK inhibitors, distinguished by its novel dual-mechanism of action and slow-offset binding kinetics. Its ability to induce an allosteric pocket in ERK1/2 leads to potent and sustained target inhibition, which has shown promise in overcoming resistance to upstream MAPK pathway inhibitors. The combination of detailed kinetic analysis using techniques like BLI, coupled with robust biochemical and cellular characterization, provides a comprehensive understanding of its molecular pharmacology and a strong rationale for its therapeutic potential.

References

- 1. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Slow Inhibition and Conformation Selective Properties of Extracellular Signal-Regulated Kinase 1 and 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Direct ERK Inhibition on Downstream Signaling: A Technical Guide

Disclaimer: Due to the limited availability of public data on a specific inhibitor designated "Erk-IN-2," this technical guide utilizes publicly available information on two well-characterized, potent, and selective ERK1/2 inhibitors, SCH772984 and Ulixertinib (BVD-523) , as representative examples to illustrate the effects of direct ERK inhibition on downstream targets. The data and methodologies presented herein are based on published scientific literature and are intended for research, scientific, and drug development professionals.

Introduction: Targeting the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, playing a central role in regulating cell proliferation, differentiation, survival, and motility.[1][2] Dysregulation of the ERK pathway is a hallmark of many human cancers, often driven by mutations in upstream components like RAS and BRAF.[1][3] Direct inhibition of ERK1 and ERK2, the terminal kinases in this cascade, represents a promising therapeutic strategy to overcome resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) and to effectively shut down aberrant signaling.[3][4]

This guide provides an in-depth overview of the effects of direct ERK inhibition on key downstream targets, using SCH772984 and Ulixertinib as examples. It includes a summary of their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols for assessing their effects, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action of Direct ERK Inhibitors

SCH772984 and Ulixertinib are potent and selective small-molecule inhibitors of ERK1 and ERK2.[5][6]

-

SCH772984 is a novel, ATP-competitive inhibitor of ERK1/2.[5][7] Uniquely, it not only blocks the catalytic activity of ERK but also prevents the phosphorylation of ERK by its upstream kinase, MEK.[5] This dual mechanism of action is thought to lead to a more complete and sustained inhibition of the MAPK pathway.[5]

-

Ulixertinib (BVD-523) is a reversible, ATP-competitive inhibitor of ERK1 and ERK2.[8][9] By binding to the ATP pocket of ERK, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.[8]

The inhibition of ERK1/2 leads to a cascade of effects on its numerous downstream targets, which can be broadly categorized into cytosolic and nuclear substrates. Key downstream targets include the p90 ribosomal S6 kinases (RSK), and the transcription factors CREB, Elk-1, c-Fos, and c-Jun.

Quantitative Analysis of Inhibitor Potency

The potency of SCH772984 and Ulixertinib has been characterized through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

| Inhibitor | Target | Assay Type | IC50 | Reference(s) |

| SCH772984 | ERK1 | Cell-free | 4 nM | [5][7] |

| ERK2 | Cell-free | 1 nM | [5][7] | |

| p-RSK (T359/S363) | Cell-based (LOX cells) | Dose-dependent inhibition | [10] | |

| Cell Proliferation (BRAF-mutant cell lines) | Cell-based | EC50 <500 nM in ~88% of lines | [11] | |

| Cell Proliferation (RAS-mutant cell lines) | Cell-based | EC50 <500 nM in ~49% of lines | [11] | |

| Ulixertinib (BVD-523) | ERK2 | Cell-free | <0.3 nM | [6] |

| p-RSK | Cell-based (A375 cells) | 0.14 µM | [12] | |

| Cell Proliferation (A375 cells) | Cell-based | 180 nM | [12] | |

| Cell Proliferation (BT40 pLGG cells) | Cell-based | 62.7 nM | [13] |

Effects on Downstream ERK Targets

Inhibition of ERK1/2 by compounds like SCH772984 and Ulixertinib leads to a significant reduction in the phosphorylation and activation of its downstream effectors.

Ribosomal S6 Kinase (RSK)

RSK is a family of serine/threonine kinases directly phosphorylated and activated by ERK. Activated RSK translocates to the nucleus and phosphorylates various substrates, including transcription factors. Both SCH772984 and Ulixertinib have been shown to potently inhibit the phosphorylation of RSK in a dose-dependent manner in various cell lines.[10][12]

CREB (cAMP Response Element-Binding Protein)

CREB is a transcription factor that is indirectly activated by the ERK pathway. ERK activates RSK, which in turn phosphorylates CREB at Ser133, leading to the transcription of CREB-responsive genes. Inhibition of the ERK pathway is therefore expected to reduce CREB phosphorylation and its transcriptional activity. Studies with pediatric low-grade glioma models have shown that Ulixertinib treatment leads to a reduction in the phosphorylation of nuclear targets of ERK, including CREB.[13]

Elk-1 (E-twenty-six like transcription factor 1)

Elk-1 is a member of the Ternary Complex Factor (TCF) family of transcription factors and is a direct nuclear substrate of ERK. Phosphorylation of Elk-1 by ERK is a critical step in the induction of immediate early genes, such as c-fos.[14] Inhibition of the ERK pathway has been demonstrated to suppress Elk-1 phosphorylation and its subsequent transcriptional activity.[14]

c-Fos and c-Jun

c-Fos and c-Jun are proto-oncogene transcription factors that form the AP-1 (Activator Protein-1) complex. The expression and activity of both c-Fos and c-Jun are regulated by the ERK pathway. Sustained ERK1/2 activation is generally required for the expression of c-Jun, while even transient activation can induce c-Fos.[15] Studies have shown that ERK inhibitors can regulate the expression of c-Fos and c-Jun, which may contribute to the inhibition of cancer cell growth.[16][17] For instance, downregulation of ERK1/2 has been shown to decrease the expression of p-c-Fos while increasing p-c-Jun in cervical cancer cells.[16]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of ERK inhibitors on downstream targets.

Western Blotting for Phosphorylated and Total Proteins

This protocol is used to determine the levels of phosphorylated and total ERK, RSK, CREB, and Elk-1 in cells treated with an ERK inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, RSK, CREB, Elk-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the ERK inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ERK1 or ERK2.

Materials:

-

Purified active ERK1 or ERK2 enzyme

-

Kinase assay buffer

-

Substrate peptide (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for ERK)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

ERK inhibitor (e.g., SCH772984 or Ulixertinib)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the kinase assay buffer, ERK enzyme, and the inhibitor at various concentrations.

-

Initiate Reaction: Add the substrate peptide and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Stop Reaction: Terminate the reaction according to the assay kit instructions.

-

Detection: Add the detection reagent and measure the signal (e.g., luminescence for ADP-Glo™) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Proliferation/Viability Assay

This assay assesses the effect of the ERK inhibitor on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

ERK inhibitor

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 or EC50 value for cell proliferation inhibition.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the ERK signaling pathway and a general experimental workflow.

Caption: The ERK/MAPK signaling pathway and the point of intervention by direct ERK inhibitors.

Caption: A generalized experimental workflow for evaluating the efficacy of an ERK inhibitor.

Conclusion

Direct inhibition of ERK1/2 with potent and selective inhibitors like SCH772984 and Ulixertinib effectively abrogates signaling through the MAPK pathway. This leads to a dose-dependent decrease in the phosphorylation and activity of key downstream targets, including RSK, CREB, Elk-1, c-Fos, and c-Jun. The comprehensive analysis of these downstream effects, through a combination of biochemical and cellular assays, is crucial for understanding the mechanism of action and therapeutic potential of novel ERK inhibitors in cancer and other diseases driven by aberrant ERK signaling. The provided protocols and workflows serve as a foundational guide for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mitotic Kinases Aurora-A, Plk1, and Cdk1 Interact with Elk-1 Transcription Factor through the N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ERK signaling regulates tumor promoter induced c-Jun recruitment at the Fra-1 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The duration of ERK1/2 activity determines the activation of c-Fos and Fra-1 and the composition and quantitative transcriptional output of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ERK1/2 promoted proliferation and inhibited apoptosis of human cervical cancer cells and regulated the expression of c-Fos and c-Jun proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unlocking New Research Frontiers: A Technical Guide to the Preliminary Exploration of Erk-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular regulation, implicated in a vast array of physiological and pathological processes. Its dysregulation is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. Erk-IN-2, a potent and selective inhibitor of ERK2, presents a valuable tool for dissecting the nuanced roles of this pathway in emerging areas of research. This technical guide provides a comprehensive overview of the potential applications of this compound in novel research fields, including oncology, neurobiology, inflammation, and metabolic disorders. While primary literature on the specific applications of this compound is still emerging, this document synthesizes the known biochemical properties of the inhibitor and contextualizes its potential utility through data from analogous ERK inhibitors. Detailed, adaptable experimental protocols and signaling pathway diagrams are provided to empower researchers to initiate preliminary studies with this promising research compound.

Introduction to this compound and the ERK Signaling Pathway

The ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, transduces signals from a wide range of extracellular stimuli to regulate fundamental cellular processes such as proliferation, differentiation, survival, and motility. The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK. ERK1 and ERK2 are the final kinases in this cascade, and their activation through phosphorylation by MEK leads to the phosphorylation of a multitude of cytoplasmic and nuclear substrates.

This compound is a small molecule inhibitor with high potency and selectivity for ERK2. As an ATP-competitive inhibitor, it blocks the catalytic activity of ERK2, thereby preventing the phosphorylation of its downstream targets. The high selectivity of this compound for ERK2 over other kinases makes it a precise tool for investigating the specific functions of this isoform.

Quantitative Data for ERK Inhibitors

The following table summarizes the known quantitative data for this compound and provides comparative data for other well-characterized ERK inhibitors to offer a broader context for experimental design.

| Inhibitor | Target(s) | IC50 (Biochemical) | Cellular IC50 (p-RSK Inhibition) | Cell Proliferation IC50 | Reference |

| This compound | ERK2 | 1.8 nM | 280 nM | A375SM: 214 nMSK-MEL 30: 305 nMColo 205: 91 nMLovo: 201 nM | |

| Ulixertinib (BVD-523) | ERK1/2 | ERK1: <0.3 nMERK2: <0.3 nM | Not Reported | Varies by cell line | |

| SCH772984 | ERK1/2 | ERK1: 4 nMERK2: 1 nM | Not Reported | Varies by cell line | |

| Ravoxertinib (GDC-0994) | ERK1/2 | ERK1: 1.1 nMERK2: 0.3 nM | Not Reported | Varies by cell line |

Novel Research Areas for this compound Exploration

The ubiquitous nature of the ERK pathway suggests that its inhibition could have profound effects in a variety of disease models. Below are preliminary areas of research where a potent ERK2 inhibitor like this compound could yield significant insights.

Oncology: Overcoming Resistance and Targeting Novel Substrates

Hyperactivation of the ERK pathway is a common driver of cancer progression and resistance to targeted therapies. While RAF and MEK inhibitors have shown clinical success, acquired resistance often emerges through reactivation of ERK signaling.

-

Potential Applications of this compound:

-

Investigating the efficacy of direct ERK2 inhibition in cancer models with innate or acquired resistance to RAF/MEK inhibitors.

-

Identifying novel ERK2 substrates that contribute to malignant phenotypes.

-

Exploring synergistic combinations of this compound with other anti-cancer agents.

-

Neurobiology: Modulating Synaptic Plasticity and Neuroinflammation

The ERK pathway is a critical regulator of synaptic plasticity, learning, and memory. Its dysregulation has been implicated in neurodegenerative diseases and psychiatric disorders.

-

Potential Applications of this compound:

-

Examining the role of ERK2 in long-term potentiation (LTP) and long-term depression (LTD).

-

Investigating the impact of ERK2 inhibition on cognitive function in animal models of neurological disorders.

-

Exploring the involvement of ERK2 in microglia and astrocyte activation during neuroinflammation.

-

Inflammation: Regulating Cytokine Production and Immune Cell Function

ERK signaling is integral to both innate and adaptive immunity, controlling the production of inflammatory cytokines and the activation of various immune cells.

-

Potential Applications of this compound:

-

Assessing the effect of ERK2 inhibition on the production of pro- and anti-inflammatory cytokines in macrophages and other immune cells.

-

Investigating the role of ERK2 in T-cell and B-cell activation and differentiation.

-

Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

-

Metabolic Disorders: Impact on Insulin Signaling and Adipogenesis

Recent studies have highlighted the involvement of the ERK pathway in metabolic regulation, including insulin signaling and the development of adipose tissue.

-

Potential Applications of this compound:

-

Exploring the impact of ERK2 inhibition on insulin sensitivity and glucose uptake in adipocytes and muscle cells.

-

Investigating the role of ERK2 in adipocyte differentiation and lipid metabolism.

-

Examining the potential of this compound to ameliorate insulin resistance in models of type 2 diabetes and obesity.

-

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the activity and effects of this compound. These should be adapted and optimized for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Western Blotting for ERK Pathway Activation

This protocol allows for the detection of phosphorylated (active) and total ERK levels.

-

Materials:

-

Cells or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse cells in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply chemiluminescent substrate.

-

Visualize protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin).

-

In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of this compound on purified ERK2.

-

Materials:

-

Recombinant active ERK2 enzyme

-

Kinase assay buffer

-

Myelin basic protein (MBP) as a substrate

-

ATP (including [γ-³²P]ATP for radioactive detection or a suitable reagent for non-radioactive methods)

-

This compound

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ERK2, and MBP substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Conclusion

This compound represents a powerful and selective tool for the research community to probe the intricate functions of the ERK2 signaling pathway. While dedicated studies on this specific inhibitor in novel research areas are anticipated, the information and protocols provided in this guide offer a solid foundation for initiating such investigations. The exploration of this compound in the contexts of cancer, neurobiology, inflammation, and metabolic disorders holds the promise of uncovering new biological insights and potentially identifying novel therapeutic strategies. Researchers are encouraged to adapt and build upon the methodologies presented herein to unlock the full potential of this valuable research compound.

Methodological & Application

Application Notes and Protocols for Erk-IN-2 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention. Erk-IN-2 is a potent and selective inhibitor of ERK2. This document provides detailed protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory activity and selectivity.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK2, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[1]

Data Presentation

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against ERK2 is potent, with a reported IC50 value of 1.8 nM.[2] While a comprehensive selectivity panel for this compound is not publicly available, Table 1 provides a template for how such data would be presented and includes representative data for other selective ERK inhibitors to illustrate expected selectivity profiles. Researchers are encouraged to perform their own comprehensive kinase screening to determine the precise selectivity of this compound.

| Kinase Target | This compound IC50 (nM) |

| ERK2 | 1.8 |

| ERK1 | Data not available |

| MEK1 | >10,000 |

| p38α | >10,000 |

| JNK1 | >10,000 |

| CDK2 | >10,000 |

| Table 1: Illustrative Kinase Selectivity Profile. The IC50 value for ERK2 is from available data. Other values are representative of highly selective ERK inhibitors and should be determined experimentally for this compound. |

Signaling Pathway

The MAPK/ERK signaling pathway is a crucial cascade that relays extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 then phosphorylate and activate ERK1 and ERK2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular processes.

Experimental Protocols

Two common in vitro kinase assay formats are detailed below: a luminescent ADP-Glo™ assay and a traditional radiometric assay.

ADP-Glo™ Kinase Assay

This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Active ERK2 enzyme

-

Myelin Basic Protein (MBP) substrate

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in kinase buffer. The final concentration should typically range from 1 pM to 10 µM.

-

Dilute active ERK2 enzyme in kinase buffer to the desired concentration (e.g., 1-5 ng/µL).

-

Prepare a solution of MBP substrate in kinase buffer (e.g., 0.2 mg/mL).

-

Prepare an ATP solution in kinase buffer at a concentration close to the Km for ERK2 (typically 10-50 µM).

-

-

Kinase Reaction:

-

To each well of a white assay plate, add:

-

1 µL of this compound dilution (or DMSO for control).

-

2 µL of ERK2 enzyme solution.

-

2 µL of MBP substrate and ATP solution.

-

-

Incubate the plate at 30°C for 60 minutes.

-

-

Stopping the Reaction and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the positive control (DMSO-treated, 100% activity) and negative control (no enzyme, 0% activity).

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radiometric Kinase Assay

This is a traditional method that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Materials:

-

Active ERK2 enzyme

-

Myelin Basic Protein (MBP) substrate

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Cold ATP

-

Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-